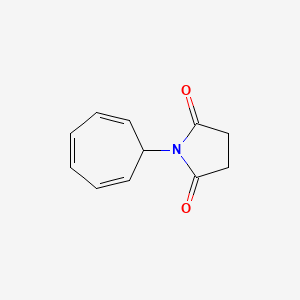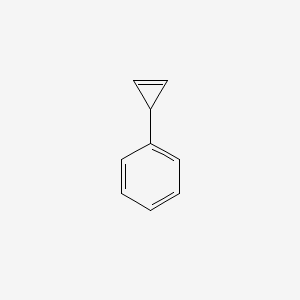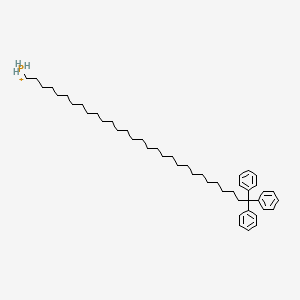
2,3-Bis(hexadecyloxy)propyl methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(hexadecyloxy)propyl methylphosphonate is a synthetic phosphonolipid compound It is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a methylphosphonate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecyloxy)propyl methylphosphonate typically involves the reaction of hexadecanol with epichlorohydrin to form 2,3-bis(hexadecyloxy)propyl chloride. This intermediate is then reacted with methylphosphonic acid or its derivatives under basic conditions to yield the final product .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 2,3-Bis(hexadecyloxy)propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
2,3-Bis(hexadecyloxy)propyl methylphosphonate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of specialized lubricants and coatings.
作用機序
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl methylphosphonate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It can also interact with specific proteins, influencing their function and activity. These interactions are mediated through the phosphonate group, which can form hydrogen bonds and electrostatic interactions with target molecules .
類似化合物との比較
DEPN-8: A diether phosphonolipid analog of dipalmitoyl phosphatidylcholine.
Hexadecyloxypropyl-cidofovir: A derivative used in antiviral research.
Comparison: 2,3-Bis(hexadecyloxy)propyl methylphosphonate is unique due to its specific structure, which provides distinct physicochemical properties. Compared to DEPN-8, it has a different backbone and functional groups, leading to varied applications and interactions. Hexadecyloxypropyl-cidofovir, while similar in having a hexadecyloxy group, is primarily used in antiviral research, highlighting the diverse applications of these compounds .
特性
CAS番号 |
96337-51-8 |
|---|---|
分子式 |
C36H74O5P- |
分子量 |
617.9 g/mol |
IUPAC名 |
2,3-dihexadecoxypropoxy(methyl)phosphinate |
InChI |
InChI=1S/C36H75O5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-34-36(35-41-42(3,37)38)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3,(H,37,38)/p-1 |
InChIキー |
KUOWSBVHEVTRKE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(C)[O-])OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)






